![molecular formula C30H36O7 B1244459 tanariflavanone C](/img/structure/B1244459.png)
tanariflavanone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tanariflavanone C is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5,7, 3' and 4', a geranyl group at position 2' and a 2-hydroxy-3-methylbut-3-en-1yl group at position 6. Isolated from Macaranga tanarius, it exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a tetrahydroxyflavanone, a secondary alcohol and a member of 4'-hydroxyflavanones.
Scientific Research Applications
Phytochemical Investigation : Tanariflavanone C was identified in a phytochemical investigation of Macaranga tanarius leaves, highlighting its natural occurrence and potential for various applications in the field of natural product chemistry (Phommart, Sutthivaiyakit, Chimnoi, Ruchirawat, & Sutthivaiyakit, 2005).
Biological Activity Assessment : The compounds isolated, including tanariflavanone C, were evaluated for biological activities in a range of bioassays, indicating its potential for medicinal and therapeutic applications (Phommart et al., 2005).
Cytotoxic Activities : Another study isolated prenylated flavanones, including tanariflavanone C, from Macaranga tanarius leaves and assessed their cytotoxic activities using two cell lines. This study highlights the potential of tanariflavanone C in cytotoxicity-related research and its possible applications in cancer studies (Kawakami, Harinantenaina, Matsunami, Otsuka, Shinzato, & Takeda, 2008).
Chemical Characterization and Synthesis : Research has also focused on the chemical characterization and total synthesis of tanariflavanone C and related compounds, which is crucial for understanding their structure and for potential synthesis in laboratory settings for further research (Yang, Chen, Xie, Feng, & Ma, 2013).
Allelopathic Properties : Tanariflavanone C was also found in studies investigating the allelopathic properties of Macaranga tanarius, suggesting its role in plant ecology and potential applications in agriculture (Tseng, Chou, Chen, & Kuo, 2001).
Chemotaxonomic Significance : Research on flavanone derivatives from Macaranga tanarius, including tanariflavanone C, also discusses its chemotaxonomic significance, providing insights into the classification and differentiation of plant species based on chemical constituents (Syah & Ghisalberti, 2015).
properties
Product Name |
tanariflavanone C |
---|---|
Molecular Formula |
C30H36O7 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(2S)-2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]-5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O7/c1-16(2)7-6-8-18(5)9-10-20-19(11-12-22(31)29(20)35)26-15-25(34)28-27(37-26)14-24(33)21(30(28)36)13-23(32)17(3)4/h7,9,11-12,14,23,26,31-33,35-36H,3,6,8,10,13,15H2,1-2,4-5H3/b18-9+/t23?,26-/m0/s1 |
InChI Key |
YMILJRPIVTZKTL-OCFJWBBSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)O)[C@@H]2CC(=O)C3=C(O2)C=C(C(=C3O)CC(C(=C)C)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)O)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC(C(=C)C)O)O)C)C |
synonyms |
tanariflavanone C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.